

# Physical and chemical properties of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

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## Compound of Interest

Compound Name: Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

Cat. No.: B1297635

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An In-depth Technical Guide to **Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate**

## Introduction

**Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate** is a synthetic organic compound that has garnered attention in medicinal chemistry and drug development.<sup>[1]</sup> Its structure, featuring a fluorophenyl group attached to a dioxobutanoate moiety, makes it a subject of research for potential biological activities.<sup>[1]</sup> The presence of a fluorine atom can significantly influence the compound's lipophilicity, stability, and interaction with biological targets compared to non-fluorinated analogs.<sup>[1]</sup> This guide provides a comprehensive overview of its known physical and chemical properties, experimental protocols for its synthesis, and its potential biological activities.

## Chemical and Physical Properties

The properties of **Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate** have been determined through both experimental measurements and computational predictions. This data is crucial for its application in research and development.

## Table 1: Compound Identifiers

Identifier	Value	Reference
CAS Number	31686-94-9	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
IUPAC Name	ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate	<a href="#">[2]</a>
Molecular Formula	C <sub>12</sub> H <sub>11</sub> FO <sub>4</sub>	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
SMILES	<chem>CCOC(=O)C(=O)CC(=O)C1=C</chem> <chem>C=C(C=C1)F</chem>	<a href="#">[2]</a>
InChI	InChI=1S/C12H11FO4/c1-2-17-12(16)11(15)7-10(14)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3	<a href="#">[2]</a>
InChIKey	LVLZSYCLOPEBSR-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a>
Synonyms	Ethyl 4-(4-fluorophenyl)-2,4-dioxobutyrate, Ethyl 3-(4-fluorobenzoyl)pyruvate, 4-(4-Fluorophenyl)-2,4-dioxobutanoic acid ethyl ester	<a href="#">[1]</a> <a href="#">[5]</a>

**Table 2: Physicochemical Properties**

Property	Value	Type	Reference
Molecular Weight	238.21 g/mol	[1][2][3][4]	
Appearance	Light yellow to yellow solid	Experimental	[3][5]
Melting Point	46-48 °C	Experimental	[6]
Boiling Point	360.9 ± 22.0 °C	Predicted	[3]
Density	1.241 ± 0.06 g/cm <sup>3</sup>	Predicted	[3]
pKa	6.00 ± 0.25	Predicted	[3]
Storage	Under inert gas (nitrogen or Argon) at 2-8°C	[3]	

**Table 3: Computed Properties**

Property	Value	Reference
XLogP3-AA	2	[2]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	4	[2]
Rotatable Bond Count	5	[2]
Exact Mass	238.06413699 Da	[2]
Topological Polar Surface Area	60.4 Å <sup>2</sup>	[2]

## Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research. The following sections describe the synthesis and a biological evaluation protocol for **Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate**.

## Synthesis of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

A general procedure for the synthesis of ethyl 2,4-dioxo-4-arylbutanoates involves a Claisen condensation reaction between a substituted acetophenone and diethyl oxalate.<sup>[6]</sup>

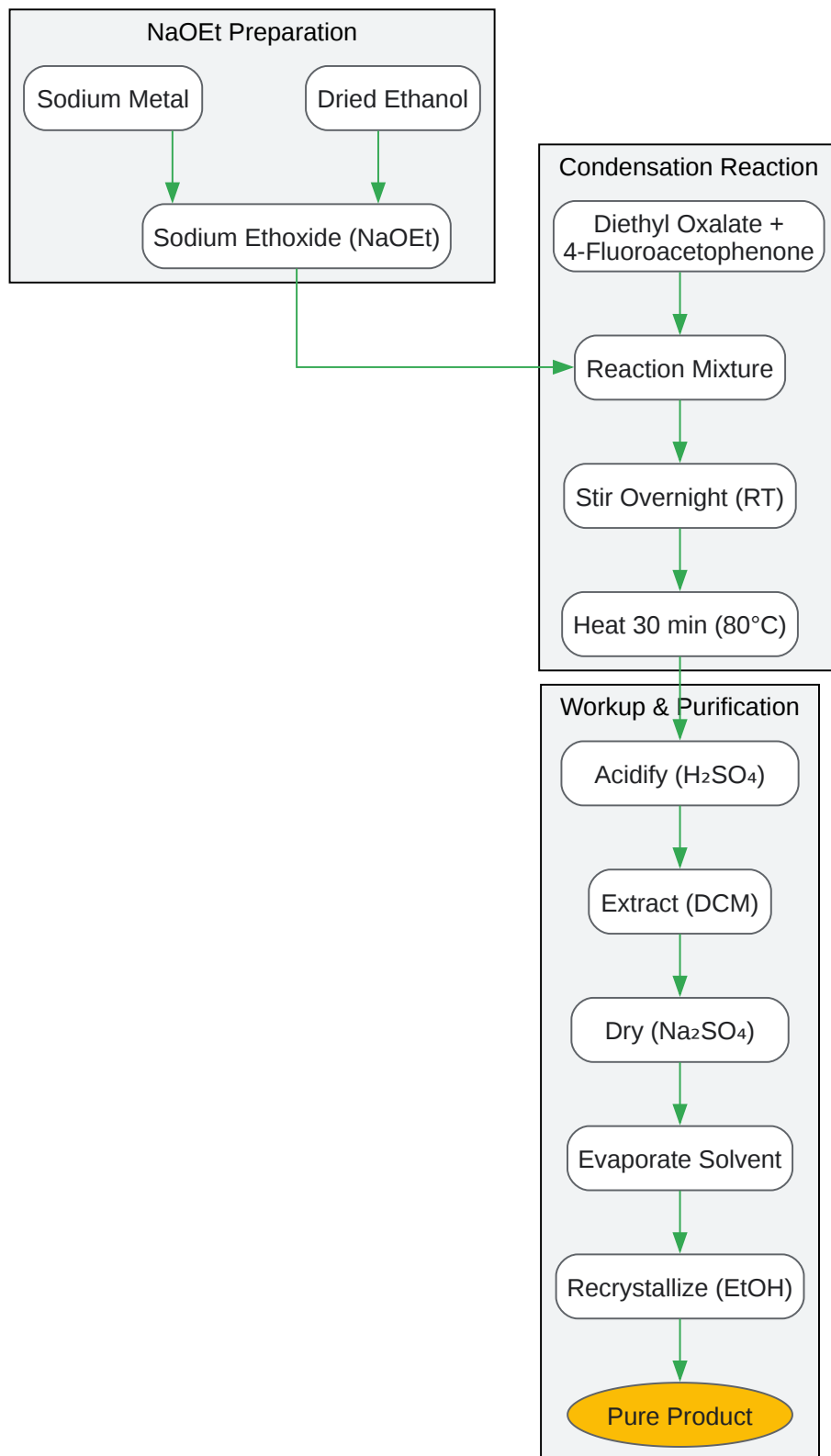
Reagents:

- Diethyl oxalate
- 4-Fluoroacetophenone
- Sodium metal
- Dried ethanol
- Sulfuric acid
- Dichloromethane
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- Preparation of Sodium Ethoxide ( $\text{NaOEt}$ ): A solution of sodium ethoxide is freshly prepared by dissolving sodium metal (10 mmol) in dried ethanol (10 mL).<sup>[6]</sup>
- Reaction Mixture: A mixture of diethyl oxalate (10 mmol) and 4-fluoroacetophenone (10 mmol) is added dropwise to the stirred  $\text{NaOEt}$  solution.<sup>[6]</sup>
- Reaction Conditions: The mixture is stirred overnight at room temperature, followed by heating at 80 °C for 30 minutes.<sup>[6]</sup>
- Acidification and Extraction: After cooling, the reaction mixture is acidified to a pH of 2 with sulfuric acid and then extracted with dichloromethane.<sup>[6]</sup>
- Drying and Evaporation: The combined organic phase is dried over anhydrous  $\text{Na}_2\text{SO}_4$ , and the solvent is removed under vacuum.<sup>[6]</sup>

- Purification: The crude product is purified by recrystallization from ethanol to yield pure **Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate**.<sup>[6]</sup>



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Synthesis Workflow for **Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate**.

## Src Kinase Inhibition Assay

The compound has been evaluated for its potential as a Src kinase inhibitor.[6]

Procedure:

- Plate Preparation: A 96-well streptavidin plate is coated with a biotinylated peptide substrate.
- Kinase Reaction: The compound (inhibitor), Src kinase enzyme, and ATP are added to the wells. The reaction is incubated for 30 minutes at room temperature.[6]
- Stopping the Reaction: The kinase reaction is terminated by adding a 50mM EDTA solution. [6]
- Detection:
  - The reaction solution is transferred to the streptavidin plate and incubated for 60 minutes. [6]
  - The plate is washed, and a phosphotyrosine-specific antibody (P-Tyr-100) conjugated to a reporter enzyme is added and incubated for another 60 minutes.[6]
  - After a final wash, a substrate for the reporter enzyme is added, and the resulting signal (e.g., color or fluorescence) is measured. The signal intensity is inversely proportional to the inhibitory activity of the compound.

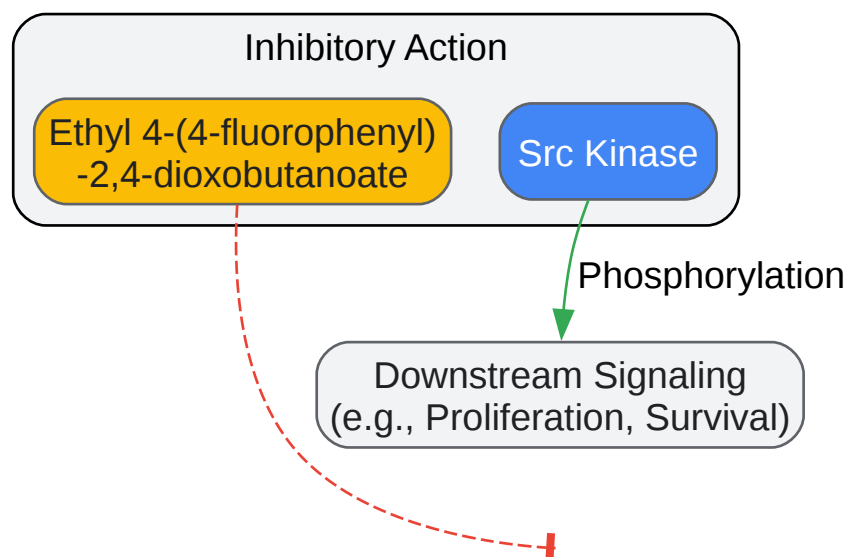
## Biological Activity

Preliminary research indicates that **Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate** and its analogs exhibit various biological activities.[1][6]

## Src Kinase Inhibition

Studies have investigated derivatives of ethyl 2,4-dioxo-4-arylbutanoate as inhibitors of Src kinase.[6] Src is a non-receptor tyrosine kinase that plays a critical role in cell proliferation,

differentiation, survival, and migration. Its overexpression or hyperactivity is implicated in the development and progression of many human cancers. By inhibiting Src kinase, a compound can block the phosphorylation of downstream target proteins, thereby disrupting these oncogenic signaling pathways. The 4-fluoro substituted compound showed moderate activity in these assays.[6]



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*Inhibition of Src Kinase Signaling Pathway.*

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## References

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